molecular formula C18H24N2O5S B2533072 1-(3-Methoxyphenyl)-4-(4-(methylsulfonyl)piperidine-1-carbonyl)pyrrolidin-2-one CAS No. 1448038-33-2

1-(3-Methoxyphenyl)-4-(4-(methylsulfonyl)piperidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2533072
CAS No.: 1448038-33-2
M. Wt: 380.46
InChI Key: MACXOOLXASPOTC-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-4-(4-(methylsulfonyl)piperidine-1-carbonyl)pyrrolidin-2-one is a synthetic chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule is designed with a pyrrolidin-2-one scaffold, a structure featured in various biologically active compounds and nootropics . It is further functionalized with a 3-methoxyphenyl group and a 4-(methylsulfonyl)piperidine moiety, connected via a carbonyl linker. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . The presence of the methylsulfonyl group is a common feature in many modern pharmacophores, often used to optimize properties like solubility and binding affinity. This combination of structural features makes this compound a versatile intermediate or a candidate for high-throughput screening against a variety of biological targets. Researchers can utilize it in the development of novel therapeutic agents, particularly as a building block for more complex molecules. It may also serve as a key reference standard in analytical and metabolic studies. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. All necessary safety data sheets (SDS) should be consulted before handling.

Properties

IUPAC Name

1-(3-methoxyphenyl)-4-(4-methylsulfonylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S/c1-25-15-5-3-4-14(11-15)20-12-13(10-17(20)21)18(22)19-8-6-16(7-9-19)26(2,23)24/h3-5,11,13,16H,6-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MACXOOLXASPOTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Methoxyphenyl)-4-(4-(methylsulfonyl)piperidine-1-carbonyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of a methoxyphenyl group and a methylsulfonyl piperidine moiety suggests that this compound may interact with various biological targets, making it a candidate for therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H22N2O4S

This compound exhibits properties typical of piperidine derivatives, including potential interactions with neurotransmitter systems and enzyme inhibition.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including receptors and enzymes involved in various physiological processes. The methylsulfonyl group may enhance the compound's solubility and bioavailability, while the methoxyphenyl group could contribute to its binding affinity for target proteins.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds within the piperidine class. For instance, derivatives with structural similarities have shown promising results in inhibiting tumor growth in vitro and in vivo. A notable example is the investigation into the effects of piperidine derivatives on glioma cells, where compounds demonstrated significant cytotoxicity while sparing normal cells, suggesting a selective mechanism of action .

Enzyme Inhibition

The compound's structure suggests potential as an inhibitor for various enzymes. Research has indicated that related piperidine compounds can inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as diabetes and obesity. For example, studies on methylsulfonyl-substituted compounds have shown effective inhibition of enzymes like AMPK, which plays a crucial role in energy homeostasis .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReferences
This compoundStructurePotential anticancer and enzyme inhibition
N-(3-methoxyphenyl)-1-methylsulfonylpiperidine-4-carboxamideSimilar structure without pyrrolidinoneAnticancer activity
1-(3-Chloro-4-methoxyphenyl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-oneChlorinated variantAntimicrobial properties

Research Findings

Research indicates that compounds with similar structures to this compound exhibit diverse biological activities:

  • Antitumor Effects : Studies have shown that related piperidine compounds can significantly inhibit tumor growth in various cancer models.
  • Neuroprotective Properties : Some derivatives have been noted for their neuroprotective effects, potentially beneficial in neurodegenerative diseases.
  • Anti-inflammatory Activity : Certain analogs have demonstrated anti-inflammatory properties, providing insights into their use for treating inflammatory conditions.

Scientific Research Applications

The compound's biological activities stem from its structural components, which are linked to various pharmacological effects. Key areas of application include:

Antimicrobial Activity

Research indicates that derivatives with similar piperidine structures exhibit significant antimicrobial properties. For instance, compounds targeting bacterial strains through enzyme inhibition mechanisms have shown efficacy against pathogens.

CompoundActivity TypeTargetIC50 (µM)
Compound AAntibacterialAChE Inhibition15.62
Compound BAntimicrobialUrease Inhibition0.18

Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly targeting tyrosinase, which is involved in melanin production. Studies have shown competitive inhibition with IC50 values lower than standard inhibitors.

Anticancer Properties

Preliminary studies suggest that the compound may possess anticancer properties, potentially linked to its ability to inhibit specific pathways involved in tumor growth and proliferation.

Case Studies

Several case studies have explored the applications of this compound:

  • Study on Tyrosinase Inhibition : This study demonstrated the compound's ability to inhibit tyrosinase effectively, suggesting potential applications in cosmetic formulations aimed at skin lightening.
  • Anticonvulsant Activity : Investigations into the anticonvulsant properties of related compounds have indicated potential efficacy in managing seizure disorders.
  • Anticancer Properties : Early-stage research has indicated that the compound may inhibit cancer cell proliferation through multiple mechanisms, warranting further investigation.

Structure-Activity Relationship (SAR)

Recent investigations into the structure-activity relationship of piperidine derivatives have highlighted several key findings:

  • The presence of the methylsulfonyl group enhances biological activity due to its electron-withdrawing properties, improving binding affinity to target enzymes.
  • The trifluoromethyl group contributes to lipophilicity, enhancing membrane permeability and bioavailability.

Comparison with Similar Compounds

Key Compounds for Comparison

Compound Name Substituents (Phenyl Group) Piperidine/Piperazine Group Molecular Weight Biological Activity Reference
Target Compound 3-Methoxyphenyl 4-(Methylsulfonyl)piperidine ~409.5* Assumed receptor modulation (e.g., alpha-AR) based on analogs -
1-(4-Chlorophenyl)-4-[4-(pyridazin-3-yloxy)piperidine-1-carbonyl]pyrrolidin-2-one (BK14018) 4-Chlorophenyl 4-(Pyridazin-3-yloxy)piperidine 400.86 Research chemical (specific activity not reported)
1-{3-[4-(2-Chloro-phenyl)-piperazin-1-yl]-propyl}-pyrrolidin-2-one (Compound 7) 2-Chlorophenyl Piperazine - High alpha1-AR affinity (pKi = 7.13)
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one Benzodioxin 4-(Methylsulfonyl)piperazine 409.5 Not specified (structural similarity suggests potential CNS activity)
4-(Chloromethyl)-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one 3-Trifluoromethylphenyl Chloromethyl-pyrrolidinone 271.67 Not reported; trifluoromethyl may enhance lipophilicity

*Estimated based on molecular formula (C₁₈H₂₄N₂O₄S).

Substituent Effects on Activity

  • Methoxy vs. Halogen Substituents : The target’s 3-methoxyphenyl group (electron-donating) contrasts with chlorine (electron-withdrawing) in BK14018 and Compound 7 . Methoxy groups often enhance membrane permeability but may reduce receptor binding affinity compared to halogens, as seen in Compound 7’s higher alpha1-AR affinity (pKi = 7.13) with a 2-chlorophenyl group .
  • Methylsulfonyl vs. Pyridazin-3-yloxy : The methylsulfonyl group in the target and ’s compound improves aqueous solubility compared to BK14018’s pyridazin-3-yloxy group, which may confer hydrogen-bonding interactions but increase molecular weight.
  • Piperidine vs. Piperazine Rings : Piperazine derivatives (e.g., Compound 7) often exhibit stronger receptor binding due to additional nitrogen atoms enabling hydrogen bonding. However, piperidine-based compounds like the target may offer better metabolic stability .

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